6-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde
Description
Properties
IUPAC Name |
4-fluoro-3-[3-(trifluoromethoxy)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-13-5-4-9(8-19)6-12(13)10-2-1-3-11(7-10)20-14(16,17)18/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCUKJRWRFUUOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Boronic Acid Component : 3-Formylphenylboronic acid is reacted with 3'-fluoro-5-(trifluoromethoxy)iodobenzene under palladium catalysis.
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Catalyst System : Pd(PPh₃)₄ (2 mol%) with potassium carbonate (K₂CO₃) as a base in a mixed solvent system (ethanol/water, 3:1).
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Temperature and Duration : 80°C for 2.5 hours under inert atmosphere, achieving a yield of 94%.
Mechanistic Insights : The palladium catalyst facilitates oxidative addition to the aryl iodide, followed by transmetallation with the boronic acid. Reductive elimination yields the biphenyl product. The trifluoromethoxy group remains stable under these conditions due to its electron-withdrawing nature.
Ullmann-Type Coupling for Challenging Substrates
For substrates with steric hindrance, Ullmann coupling offers an alternative. This method employs copper catalysts to couple aryl halides.
Key Parameters
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Aryl Halides : 3-Bromo-5-fluorobenzaldehyde and 3-(trifluoromethoxy)phenylboronic acid.
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Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand in DMF at 120°C.
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Yield : 78–85%, with longer reaction times (24–48 hours) required for complete conversion.
Advantages : Tolerates electron-deficient aryl rings, making it suitable for trifluoromethoxy-containing substrates.
Introduction of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic substitution or direct coupling.
Nucleophilic Trifluoromethoxylation
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Substrate : 3'-Fluoro-5-hydroxybiphenyl-3-carboxaldehyde reacts with trifluoromethyl triflate (CF₃SO₂CF₃) in the presence of CsF.
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Conditions : Anhydrous DMF, 60°C, 12 hours, yielding 70–75%.
Limitations : Competing side reactions (e.g., over-fluorination) necessitate careful stoichiometric control.
Direct Coupling with Trifluoromethoxy-Substituted Reagents
Aldehyde Group Installation
The aldehyde moiety is typically introduced early in the synthesis via:
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Lithiation-Hydroxylation : Treatment of 3-bromo-5-fluorobiphenyl with n-BuLi followed by DMF quenching.
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Oxidation of Methyl Groups : MnO₂-mediated oxidation of 3-methyl-6-fluoro-biphenyl derivatives to the aldehyde.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Steric Effects : Bulky substituents reduce coupling efficiency. Using electron-deficient palladium catalysts (e.g., Pd(OAc)₂) improves reactivity.
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Moisture Sensitivity : The aldehyde group requires anhydrous conditions during coupling steps.
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Purification : Silica gel chromatography is preferred due to the compound’s polarity, with hexane/ethyl acetate (4:1) as eluent.
Industrial-Scale Considerations
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Cost-Efficiency : Suzuki-Miyaura is favored for scalability, with Pd recovery systems reducing catalyst costs.
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Solvent Recycling : Ethanol/water mixtures enable greener processes.
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Continuous Flow Systems : Microreactors enhance heat transfer and reduce reaction times for Ullmann couplings.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Introduction of different substituents on the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to introduce new substituents.
Major Products Formed
Oxidation: 6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid.
Reduction: 6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol.
Substitution: A variety of substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- Trifluoromethoxy (-OCF₃) vs. This substitution also raises molecular weight by ~54 g/mol (estimated) .
- Aldehyde (-CHO) vs. Carboxylic Acid (-COOH): Compared to the carboxylic acid derivative (), the aldehyde group in the target compound reduces acidity and polarity, favoring passive membrane permeability in drug design .
- Biphenyl vs. Pyridine Scaffold: The pyridine analog () introduces a nitrogen atom, enabling hydrogen-bonding interactions absent in the biphenyl system. This may alter solubility and target binding .
Electronic and Steric Effects
- Trifluoromethoxy (-OCF₃): Stronger electron-withdrawing effect than -OCH₃ or -CF₃, modulating electron density in the biphenyl system and influencing reactivity at the aldehyde position .
Physicochemical Properties
- Boiling Point: The methoxy analog () has a boiling point of 343.7°C. The target compound’s larger -OCF₃ group may increase molecular weight but reduce polarizability, leading to a comparable or slightly lower boiling point .
- Density: The trifluoromethoxy group’s higher atomic mass likely increases density relative to the methoxy analog (1.183 g/cm³) .
Q & A
Q. What are the optimal synthetic routes for 6-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the biphenyl core. For example, coupling 3-bromo-6-fluorobenzaldehyde with a trifluoromethoxy-substituted boronic acid derivative under palladium catalysis. Key parameters include:
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Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% loading.
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Base : Na₂CO₃ or Cs₂CO₃ in a biphasic solvent system (toluene/water or THF/water).
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Temperature : 80–110°C under inert atmosphere for 6–24 hours.
Post-reaction purification often employs silica gel chromatography or recrystallization from ethanol/water mixtures to isolate the aldehyde .
Optimization Strategies : -
Screen ligand additives (e.g., SPhos) to enhance regioselectivity.
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Use microwave-assisted synthesis to reduce reaction time and improve efficiency.
- Data Table : Example Reaction Conditions from Literature
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 65 | |
| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 72 |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethoxy (-OCF₃) and fluoro substituents. The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR, while ¹³C NMR shows a carbonyl signal at ~190 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) using ESI or EI ionization confirms molecular ion peaks and fragmentation patterns. Compare with NIST reference data for validation .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) resolve impurities; UV detection at 254 nm is standard .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the compound’s electronic properties and reactivity in nucleophilic addition reactions?
- Methodological Answer : The -OCF₃ group is a strong electron-withdrawing substituent, which:
- Reduces electron density at the biphenyl core, enhancing the aldehyde’s electrophilicity.
- Stabilizes intermediates in nucleophilic additions (e.g., Grignard or Wittig reactions) through inductive effects.
Experimental Validation : - Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and HOMO/LUMO gaps .
- Compare reaction rates with non-fluorinated analogs using kinetic studies .
Q. What strategies mitigate stability issues during storage or under reactive conditions?
- Methodological Answer :
- Storage : Store under argon at 2–8°C in amber vials to prevent aldehyde oxidation or photodegradation.
- Stabilization : Add radical inhibitors (e.g., BHT) to reaction mixtures during prolonged heating .
- Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition pathways .
Q. How is this compound applied in synthesizing fluorinated bioactive molecules or materials?
- Methodological Answer :
- Pharmaceutical Intermediates : The aldehyde group serves as a precursor for:
- Schiff bases with amines for antimicrobial agents.
- Reduction to hydroxymethyl derivatives for kinase inhibitors .
- Materials Science : Incorporate into liquid crystals or OLEDs via cross-coupling to enhance thermal stability .
Case Study : A 2024 study demonstrated its use in synthesizing fluorinated quinoline analogs with anti-inflammatory activity via a Pictet-Spengler cyclization .
Methodological Challenges and Solutions
Q. How to resolve contradictions in spectral data or unexpected byproducts during synthesis?
- Troubleshooting Guide :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
